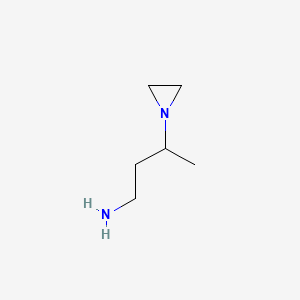
gamma-Methylaziridine-1-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Methylaziridine-1-propylamine: is a heterocyclic organic compound with the molecular formula C6H14N2 . It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a propylamine group. This compound is known for its reactivity due to the ring strain in the aziridine ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Methylaziridine-1-propylamine can be synthesized through several methods, including:
Ring-Opening Reactions: One common method involves the ring-opening of aziridines using nucleophiles. For instance, the reaction of aziridine with a suitable amine under controlled conditions can yield this compound.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as amino alcohols, under dehydrating conditions to form the aziridine ring, followed by further functionalization to introduce the propylamine group.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Methylaziridine-1-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Gamma-Methylaziridine-1-propylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in creating new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: this compound is used in the production of coatings, adhesives, and other materials due to its ability to form strong bonds and enhance material properties.
Wirkmechanismus
The mechanism of action of gamma-Methylaziridine-1-propylamine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain in the aziridine ring makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as crosslinking in polymers and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom.
Propylamine: A simple amine with a propyl group.
Uniqueness: Gamma-Methylaziridine-1-propylamine is unique due to the combination of the aziridine ring and the propylamine group, which imparts specific reactivity and properties. This combination makes it a versatile intermediate in various chemical and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
74993-03-6 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)butan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2-3-7)8-4-5-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
SVXZTUWVVQGRPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


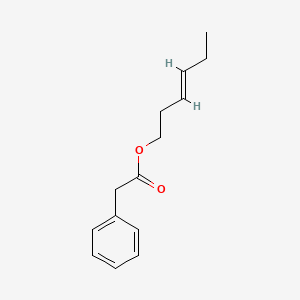
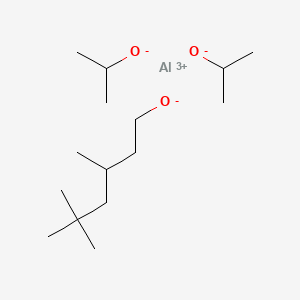

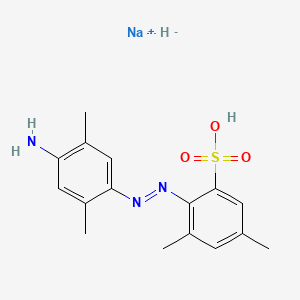
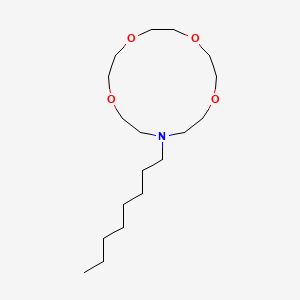

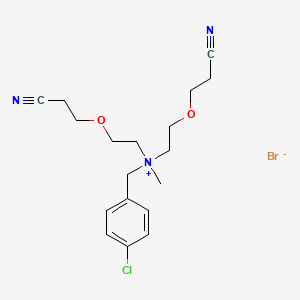
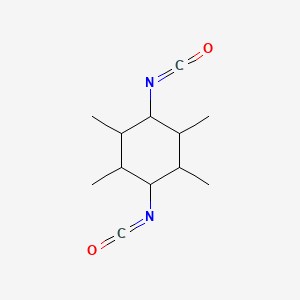
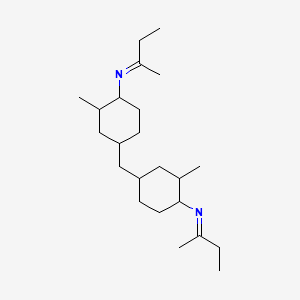
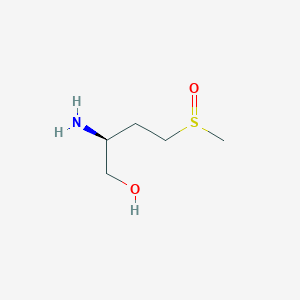


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

